1-(6-methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine
Overview
Description
1-(6-Methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine is a chemical compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group at the 6-position of the benzimidazole ring and a methylmethanamine group attached to the nitrogen atom at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.
N-Methylation: The benzimidazole core is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can facilitate reduction.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(6-Methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(6-methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylmethanamine groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxy-1H-benzimidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methylmethanamine group.
1-(6-Methoxy-1H-benzimidazol-2-yl)methanol: Similar structure but with a methanol group instead of a methylmethanamine group.
1-(6-Methoxy-1H-benzimidazol-2-yl)ethanone: Similar structure but with an ethanone group instead of a methylmethanamine group.
Uniqueness
1-(6-Methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine is unique due to the presence of both the methoxy and methylmethanamine groups, which can confer distinct chemical and biological properties. These functional groups can influence its reactivity, solubility, and binding interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(6-methoxy-1H-benzimidazol-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-11-6-10-12-8-4-3-7(14-2)5-9(8)13-10/h3-5,11H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRXYRRZMCFZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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